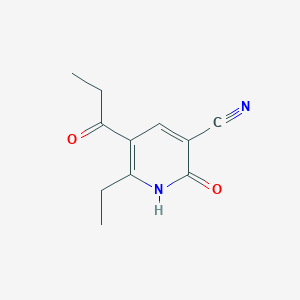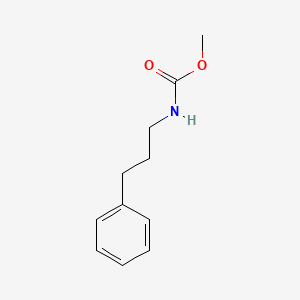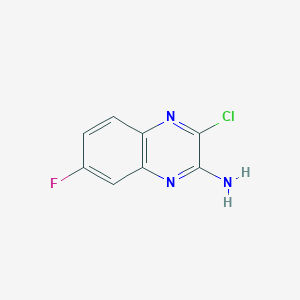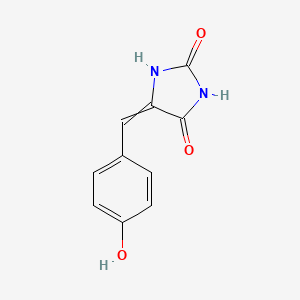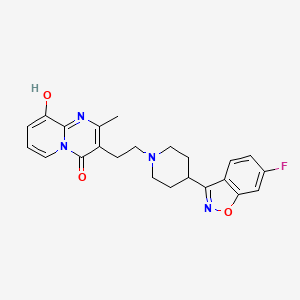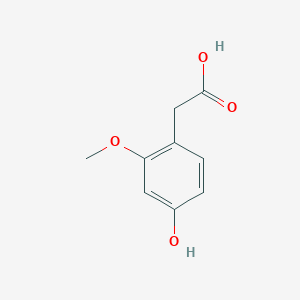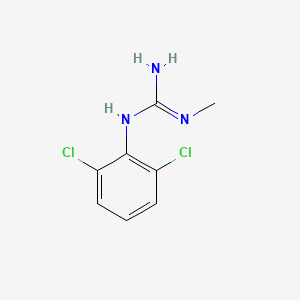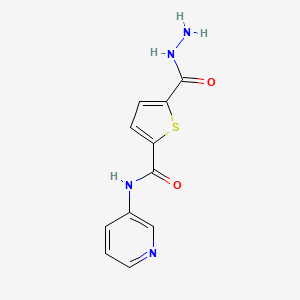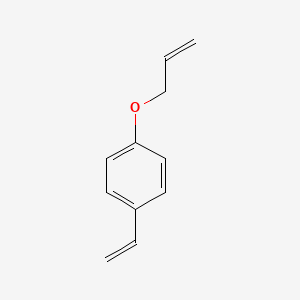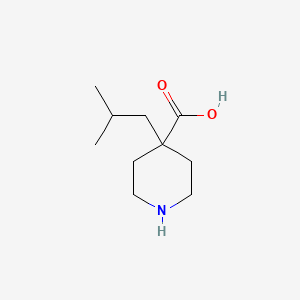
4-(2-methylpropyl)piperidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-methylpropyl)piperidine-4-carboxylic acid is a heterocyclic compound that features a piperidine ring with a carboxylic acid moiety in the iso positionIt is known for its role as a partial agonist of the GABA A receptor .
准备方法
Synthetic Routes and Reaction Conditions
4-(2-methylpropyl)piperidine-4-carboxylic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) in an acidic, alkaline, or neutral medium . Another method includes the hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) to form carboxylic acids . Additionally, Grignard reagents can react with carbon dioxide to form salts of carboxylic acids, which are then acidified to yield the corresponding carboxylic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(2-methylpropyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
4-(2-methylpropyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Studied for its interactions with GABA A receptors and potential effects on neurotransmission.
Medicine: Investigated for its potential therapeutic applications as a GABA A receptor partial agonist.
Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.
作用机制
The mechanism of action of 4-(2-methylpropyl)piperidine-4-carboxylic acid involves its interaction with GABA A receptors. As a partial agonist, it binds to the receptor and modulates its activity, leading to changes in ion channel conductance and neurotransmission . This interaction can influence various physiological processes, including sedation and anxiolysis.
相似化合物的比较
Similar Compounds
Isonipecotic Acid: Another piperidine derivative with a carboxylic acid moiety in the iso position.
Piperidine-4-carboxylic Acid: A closely related compound with similar structural features.
Uniqueness
4-(2-methylpropyl)piperidine-4-carboxylic acid is unique due to its specific substitution pattern and its role as a partial agonist of the GABA A receptor. This distinguishes it from other piperidine derivatives that may have different substitution patterns and pharmacological properties .
属性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC 名称 |
4-(2-methylpropyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-8(2)7-10(9(12)13)3-5-11-6-4-10/h8,11H,3-7H2,1-2H3,(H,12,13) |
InChI 键 |
RJKFXHZAWNRVDC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC1(CCNCC1)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Bromomethyl)-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8646730.png)

